molecular formula C20H40 B3432832 1-Eicosene CAS No. 93924-10-8

1-Eicosene

Cat. No.: B3432832
CAS No.: 93924-10-8
M. Wt: 280.5 g/mol
InChI Key: VAMFXQBUQXONLZ-UHFFFAOYSA-N
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Description

1-Eicosene: is an organic compound with the molecular formula C20H40 . It is a long-chain hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between two carbon atoms. The compound is also known by other names such as α-Eicosene , Cetyl ethylene , and 1-Icosene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Eicosene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of alkyl halides . One common method involves the dehydration of 1-eicosanol using a strong acid like sulfuric acid under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum fractions . This process involves breaking down larger hydrocarbons into smaller ones, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Eicosene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Decene (C10H20)
  • 1-Dodecene (C12H24)
  • 1-Hexadecene (C16H32)

Comparison: 1-Eicosene is unique due to its longer carbon chain compared to other alkenes like 1-Decene, 1-Dodecene, and 1-Hexadecene. This longer chain length imparts different physical and chemical properties, such as higher boiling points and different reactivity patterns .

Properties

IUPAC Name

icos-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMFXQBUQXONLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27323-11-1
Record name 1-Eicosene, homopolymer
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DSSTOX Substance ID

DTXSID1029257
Record name 1-Eicosene
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Molecular Weight

280.5 g/mol
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Physical Description

Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS]
Record name 1-Eicosene
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Record name 1-Eicosene
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Vapor Pressure

0.0000106 [mmHg]
Record name 1-Eicosene
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CAS No.

3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8
Record name 1-Eicosene
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Record name 1-Eicosene
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Record name 1-EICOSENE
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Record name Icos-1-ene
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Record name 1-EICOSENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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